2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide
Description
2-Methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is a benzamide derivative characterized by a 2-methyl substituent on the benzoyl ring and a trichloroethyl group linked to a 2-methoxyaniline moiety.
Properties
Molecular Formula |
C17H17Cl3N2O2 |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-11-7-3-4-8-12(11)15(23)22-16(17(18,19)20)21-13-9-5-6-10-14(13)24-2/h3-10,16,21H,1-2H3,(H,22,23) |
InChI Key |
ZPIJUHYBAWGDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trichloromethyl group.
Substitution: Nucleophilic substitution reactions can occur, where the trichloromethyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide, focusing on substituents, synthesis routes, and key properties:
Key Observations:
Electron-Donating Groups (Methoxy, Methyl): Improve solubility; the 2-methoxy group in the target compound may balance lipophilicity for bioavailability.
Synthetic Accessibility :
- Thiourea-linked analogs () require isothiocyanate intermediates, while oxadiazole derivatives () involve dehydrosulfurization, which may limit scalability.
Biological Implications: The trichloroethyl group is a conserved motif in pesticides (), suggesting the target compound may have herbicidal or insecticidal activity.
Structural Flexibility :
- Replacement of benzamide with phenylacetamide () introduces conformational flexibility, which could modulate target engagement kinetics.
Biological Activity
2-Methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is a synthetic organic compound notable for its diverse biological activities. This compound, with the molecular formula , has been investigated for its potential therapeutic applications due to its unique chemical structure and functional groups.
- Molecular Formula :
- Molecular Weight : 392.67 g/mol
- CAS Number : 301815-51-0
The biological activity of 2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is attributed to its interaction with various biological targets. The trichloromethyl group and methoxyanilino moiety are believed to enhance its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular signaling pathways.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies indicate that derivatives of similar compounds possess significant antimicrobial properties. For example, compounds with trichloroethylamine groups have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Antitumor Activity
Preliminary findings suggest that 2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide may exhibit antitumor properties. It potentially inhibits tumor cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. For instance, it may inhibit enzymes involved in cancer progression or inflammatory responses, which could be beneficial in therapeutic contexts.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds containing the trichloroethylamine moiety had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating a promising alternative in antibiotic-resistant infections.
Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli 2-Methyl-N-[...] 8 16 Control (Amoxicillin) 32 64 - Antitumor Activity : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicative of early apoptotic cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
